molecular formula C4H5F3O4 B1655549 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid CAS No. 3821-82-7

3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid

Cat. No.: B1655549
CAS No.: 3821-82-7
M. Wt: 174.08
InChI Key: LZQWASNZOATUPA-UHFFFAOYSA-N
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Description

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure, also known by its CAS number 3821-82-7, is a chemical compound with the molecular formula C4H5F3O4 and a molecular weight of 174.075 g/mol . This compound is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a propionic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid typically involves the reaction of 3,3,3-trifluoro-2-oxopropionic acid with suitable reagents to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure is unique due to the presence of both hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4/c5-4(6,7)3(11,1-8)2(9)10/h8,11H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWASNZOATUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198358
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3821-82-7
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3821-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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Reactant of Route 5
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Reactant of Route 6
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